7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
7-((Benzyloxy)carbonyl)-7-azabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction forms the bicyclic structure of the compound. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies. It can be used to probe the structure and function of proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. This modulation can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid include other bicyclic structures such as:
- 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
- 7-Benzyloxycarbonyl-7-azabicyclo[2.2.1]heptane
Uniqueness
What sets this compound apart from similar compounds is its specific functional groups and the resulting chemical properties. The presence of the benzyloxycarbonyl group, for example, can influence the compound’s reactivity and interactions with other molecules. This unique combination of structural features makes it a valuable compound for various applications .
Properties
CAS No. |
1419223-88-3 |
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Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-14(18)12-8-11-6-7-13(12)16(11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18) |
InChI Key |
ORCSDOIXZYXXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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